molecular formula C8H6F3NO3 B1357995 6-(2,2,2-Trifluoroethoxy)picolinic acid CAS No. 1247503-48-5

6-(2,2,2-Trifluoroethoxy)picolinic acid

Cat. No. B1357995
M. Wt: 221.13 g/mol
InChI Key: ANLJLNWTEWVWCP-UHFFFAOYSA-N
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Description

6-(2,2,2-Trifluoroethoxy)picolinic acid is a chemical compound with the CAS Number: 1247503-48-5 . It has a molecular weight of 221.14 and its IUPAC name is 6-(2,2,2-trifluoroethoxy)-2-pyridinecarboxylic acid .


Molecular Structure Analysis

The InChI code for 6-(2,2,2-Trifluoroethoxy)picolinic acid is 1S/C8H6F3NO3/c9-8(10,11)4-15-6-3-1-2-5(12-6)7(13)14/h1-3H,4H2,(H,13,14) .


Physical And Chemical Properties Analysis

6-(2,2,2-Trifluoroethoxy)picolinic acid is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Sensitizers in Photophysical Studies

  • 6-Phosphoryl picolinic acid derivatives, related to picolinic acid, are used as sensitizers for europium and terbium in photophysical studies. They show potential in creating complexes with enhanced emission intensity and stability (Andres & Chauvin, 2011).

Molecular and Environmental Biology

  • In molecular biology, the pic gene cluster, associated with picolinic acid degradation, was identified in Alcaligenes faecalis JQ135. This discovery provides insights into the catabolic mechanisms of picolinic acid in bacteria (Qiu et al., 2019).

Coordination Chemistry

  • Picolinic acid is involved in the formation of tris-picolinate complexes with metals like rhodium and iridium. These complexes have significant applications in coordination chemistry due to their unique structural and electrochemical properties (Basu et al., 2005).

MRI Contrast Agents

  • Picolinate-containing macrocyclic Mn2+ complexes are investigated for their potential as MRI contrast agents. These studies focus on the stability and kinetics of these complexes, which are crucial for their effectiveness in medical imaging (Molnár et al., 2014).

Synthetic Chemistry

  • Picolinic acid plays a role in the Mitsunobu reaction, a fundamental reaction in synthetic chemistry. Its involvement in this reaction has been studied to facilitate the synthesis of various chemical compounds (Sammakia & Jacobs, 1999).

Environmental Science

  • Picolinic acid is part of studies exploring its role in enhancing the Fenton reaction, a process used in environmental remediation and water treatment. This research aims to improve the efficiency and selectivity of this reaction in removing pollutants (Yang et al., 2021).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-3-1-2-5(12-6)7(13)14/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLJLNWTEWVWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,2,2-Trifluoroethoxy)picolinic acid

CAS RN

1247503-48-5
Record name 6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

6-Chloropyridine-2-carboxylic acid (1.00 g, 6.347 mmol), 2,2,2-trifluoroethan-1-ol (0.683 mL, 9.520 mmol) and potassium hydroxide (1.424 g, 25.387 mmol) were dissolved in DMSO (25 mL) and heated at 100 C for 18 h. The reaction mixture was re-treated with potassium hydroxide (0.356 g, 6.347 mmol) and heated at 100 C for 18 h. The reaction mixture was then re-treated with 2,2,2-trifluoroethan-1-ol (1.367 mL, 19.040 mmol) and potassium hydroxide (0.356 g, 6.347 mmol) and heated at 110 C for 18 h. The reaction mixture was then further re-treated with potassium hydroxide (0.356 g, 6.347 mmol) and 2,2,2-trifluoroethan-1-ol (0.683 mL, 9.520 mmol) and the mixture was stirred at room temperature for 72 h. Water (10 mL) was added and acidified to pH 1 with 1M hydrochloric acid. The aqueous was extracted with EtOAc (3×15 mL) and the organic layer was washed with brine (15 mL). This was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give a brown gum. The crude material was purified by FCC (DCM: MeOH, 90:10) to afford the title compound as a yellow solid (1.26 g, 90%). Method B HPLC-MS: MH+ requires m/z=222 Found: m/z=222, Rt=1.71 min (79%).
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.683 mL
Type
reactant
Reaction Step Two
Quantity
1.424 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0.356 g
Type
reactant
Reaction Step Three
Quantity
1.367 mL
Type
reactant
Reaction Step Four
Quantity
0.356 g
Type
reactant
Reaction Step Four
Quantity
0.356 g
Type
reactant
Reaction Step Five
Quantity
0.683 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
90%

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